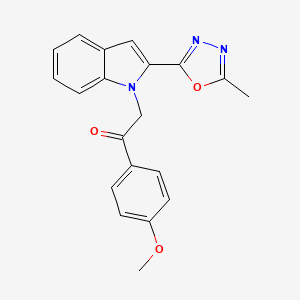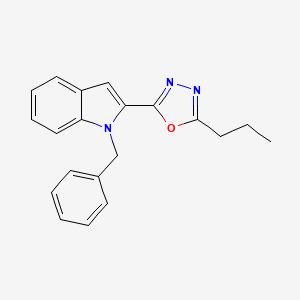![molecular formula C18H14N4O5S3 B3304484 N-(4-{[(6-methanesulfonyl-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide CAS No. 921820-28-2](/img/structure/B3304484.png)
N-(4-{[(6-methanesulfonyl-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide
Overview
Description
Benzothiazole derivatives are a class of compounds that have been studied for their potential therapeutic properties . They are known for their anti-tubercular activity and their inhibitory concentrations have been compared with standard reference drugs .
Synthesis Analysis
The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, and more .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole derivatives include a series of reduction, acetylation, and nucleophilic substitution (SN2) reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can be determined by their C, H, and N analysis .Mechanism of Action
Target of Action
The compound, also known as N-(4-(2-((6-(methylsulfonyl)benzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide, is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit anti-tubercular activity and inhibition of acetylcholinesterase (AChE) . Therefore, the primary targets of this compound could be Mycobacterium tuberculosis and AChE.
Mode of Action
The compound likely interacts with its targets through a combination of non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and ionic interactionstuberculosis and inhibit AChE .
Biochemical Pathways
The compound’s interaction with M. tuberculosis could affect various biochemical pathways involved in the bacterium’s survival and replication . Its AChE inhibitory activity could impact cholinergic neurotransmission, potentially affecting cognitive function .
Result of Action
The compound’s anti-tubercular activity could result in the inhibition of M. tuberculosis growth, potentially aiding in the treatment of tuberculosis . Its AChE inhibitory activity could enhance cholinergic neurotransmission, potentially improving cognitive function .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
The compound interacts with acetylcholinesterase (AChE), a key enzyme involved in the breakdown of acetylcholine, a neurotransmitter. It exhibits effective, uncompetitive, and selective inhibition against AChE . This interaction with AChE is crucial in its role against Alzheimer’s disease.
Cellular Effects
N-(4-{[(6-methanesulfonyl-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide has shown low toxicity and is capable of impeding loss of cell viability elicited by H2O2 neurotoxicity in SHSY-5Y cells . This suggests that the compound has protective effects on cells under oxidative stress.
Molecular Mechanism
The compound exerts its effects at the molecular level through several mechanisms. It inhibits AChE, which leads to an increase in acetylcholine levels . It also inhibits Aβ 1-42 aggregation, which is a key factor in the development of Alzheimer’s disease .
Temporal Effects in Laboratory Settings
The compound has shown stable effects over time in laboratory settings. It continues to inhibit AChE and Aβ 1-42 aggregation effectively .
Dosage Effects in Animal Models
In animal models, the compound has shown significant improvement in cognition and spatial memory against scopolamine-induced memory deficit . This suggests that the compound may have potential therapeutic effects in the treatment of cognitive disorders.
Properties
IUPAC Name |
N-[4-[2-[(6-methylsulfonyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O5S3/c1-30(25,26)11-4-5-12-14(8-11)29-18(20-12)21-15(23)7-10-9-28-17(19-10)22-16(24)13-3-2-6-27-13/h2-6,8-9H,7H2,1H3,(H,19,22,24)(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKMRFUBYDRBFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CSC(=N3)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(hydroxymethyl)-1-{[(propan-2-yl)carbamoyl]methyl}-1H-imidazol-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B3304406.png)
![N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-phenylbutanamide](/img/structure/B3304410.png)
![N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3304412.png)


![1-[(3-methylphenyl)methyl]-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole](/img/structure/B3304428.png)
![N-[4-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B3304442.png)
![N-(4-{[(2-phenoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B3304448.png)
![4-[2-(2-cyclopropaneamido-1,3-thiazol-4-yl)acetamido]benzamide](/img/structure/B3304449.png)
![N-(4-bromophenyl)-2-{[2-(pyrrolidin-1-yl)quinolin-8-yl]oxy}acetamide](/img/structure/B3304456.png)
![5-bromo-2-chloro-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide](/img/structure/B3304469.png)
![3,4-dimethoxy-N-(2-methyl-4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide](/img/structure/B3304471.png)
![3-methyl-N-(2-methyl-4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-4-nitrobenzamide](/img/structure/B3304478.png)
![N-(4-{[(4-acetamidophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B3304485.png)
